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Compound of Interest

Compound Name: ZINC194100678

Cat. No.: B11930747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking of ZINC194100678,

a potent inhibitor of p21-activated kinase 1 (PAK1). The document details the quantitative data,

a representative experimental protocol for computational docking, and the relevant signaling

pathways, offering valuable insights for researchers in oncology and drug discovery.

Quantitative Data Summary
ZINC194100678, also identified as ZMF-10 in some literature, has demonstrated significant

inhibitory activity against PAK1 and proliferation of cancer cell lines. The key quantitative

metrics are summarized in the table below.
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Parameter Value Description Reference

PAK1 Inhibition (IC50) 8.37 µM

Half-maximal

inhibitory

concentration against

PAK1 kinase activity.

[1]

Anti-proliferative

Activity (IC50)
40.16 µM

Half-maximal

inhibitory

concentration against

the MDA-MB-231

breast cancer cell line

after 48 hours of

treatment.

[1]

PAK1 Inhibition (ZMF-

10) (IC50)
174 nM

Half-maximal

inhibitory

concentration against

PAK1 kinase activity

for the synthesized

compound ZMF-10.

Anti-proliferative

Activity (ZMF-10)

(IC50)

3.48 µM

Half-maximal

inhibitory

concentration against

the MDA-MB-231

breast cancer cell line

after 48 hours of

treatment with ZMF-

10.

Experimental Protocol: In Silico Molecular Docking
While the precise parameters for the initial high-throughput virtual screening that identified the

1H-pyrazolo[3,4-d]pyrimidine scaffold of ZINC194100678 are not publicly detailed, a

representative, structure-based molecular docking protocol can be constructed based on

common practices in the field for similar inhibitor-kinase interactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32222676/
https://pubmed.ncbi.nlm.nih.gov/32222676/
https://www.benchchem.com/product/b11930747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To predict the binding conformation and estimate the binding affinity of

ZINC194100678 within the ATP-binding site of the PAK1 kinase domain.

Materials:

Protein Structure: Crystal structure of the human PAK1 kinase domain. A suitable structure,

such as PDB ID: 2HY8, can be obtained from the Protein Data Bank.

Ligand Structure: 3D structure of ZINC194100678, which can be retrieved from the ZINC

database.

Molecular Docking Software: A widely used docking program such as AutoDock Vina or

Glide.

Visualization Software: A molecular graphics system like PyMOL or Chimera for visual

analysis of the docking results.

Methodology:

Protein Preparation:

Load the PAK1 crystal structure (e.g., PDB ID: 2HY8) into a molecular modeling

environment.

Remove all water molecules and any co-crystallized ligands or ions.

Add polar hydrogen atoms and assign appropriate atom types and charges using a force

field such as CHARMm or AMBER.

Define the binding site (grid box) around the ATP-binding pocket, typically encompassing

the hinge region and key interacting residues.

Ligand Preparation:

Obtain the 3D structure of ZINC194100678.

Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
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Define the rotatable bonds to allow for conformational flexibility during docking.

Molecular Docking:

Perform the docking simulation using the prepared protein and ligand files with the defined

grid box.

The docking algorithm will explore various conformations of the ligand within the binding

site and score them based on a scoring function that estimates the binding affinity.

Generate a set of top-ranked binding poses for further analysis.

Analysis of Results:

Visualize the predicted binding poses of ZINC194100678 within the PAK1 active site.

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic

interactions, and pi-stacking, between the ligand and the protein residues.

Compare the binding energy scores of the different poses to identify the most favorable

conformation.

Signaling Pathways and Logical Relationships
PAK1 Signaling Pathway in Cancer
PAK1 is a key signaling node in various cancers, including breast cancer. Its activation, often

downstream of receptor tyrosine kinases (RTKs) and small GTPases like Rac and Cdc42,

leads to the phosphorylation of numerous substrates involved in cell proliferation, survival, and

motility. In the context of MDA-MB-231 breast cancer cells, the PI3K/PAK1/ERK signaling

pathway has been implicated in promoting cell migration.
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PAK1 Signaling Cascade in Cancer.

Experimental Workflow for In Silico Docking
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The process of identifying and evaluating a potential drug candidate like ZINC194100678
through in silico methods follows a structured workflow. This begins with target identification

and culminates in the detailed analysis of the predicted protein-ligand interactions.

Target Identification
(PAK1)

Protein Structure
Preparation (PDB)

Molecular Docking

Ligand Database
(ZINC)

Ligand Preparation
(ZINC194100678)

Analysis of Results
(Binding Pose & Energy)

Lead Candidate

Click to download full resolution via product page

In Silico Docking Workflow.

Logical Relationship of Inhibition
The therapeutic hypothesis for ZINC194100678 is based on the logical relationship between its

inhibition of PAK1 and the downstream cellular effects observed in cancer cells. By blocking the

kinase activity of PAK1, ZINC194100678 disrupts the signaling cascades that promote cancer

cell proliferation and migration.
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Inhibition Mechanism of Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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